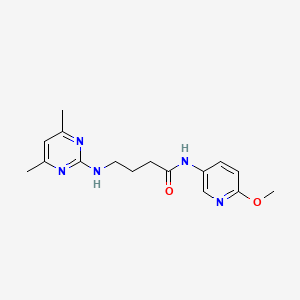
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)butanamide: is a synthetic organic compound. Its systematic name reflects its substituents and functional groups. Let’s break it down:
4-((4,6-dimethylpyrimidin-2-yl)amino): This part of the compound contains a pyrimidine ring with two methyl groups at positions 4 and 6, and an amino group attached to position 2.
N-(6-methoxypyridin-3-yl)butanamide: Here, we have a butanamide chain with a methoxy group (OCH₃) at position 6 of a pyridine ring.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial synthesis typically involves large-scale reactions using optimized conditions.
- Solvents like dichloromethane or dimethylformamide are commonly used.
- Precise reaction conditions and catalysts vary based on the specific manufacturer.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: Halogenation (e.g., chlorination or bromination) at various positions is possible.
Common Reagents: Thionyl chloride, reducing agents (e.g., LiAlH₄), halogens (Cl₂, Br₂).
Major Products: These depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrimidine and pyridine moieties sets it apart.
Similar Compounds: None with identical structure, but related pyrimidine derivatives exist.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H21N5O2/c1-11-9-12(2)20-16(19-11)17-8-4-5-14(22)21-13-6-7-15(23-3)18-10-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,21,22)(H,17,19,20) |
InChI Key |
XSDNYZYGOMAHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















